cis-Pinosylvin

描述

Historical Background and Discovery

The discovery and characterization of this compound emerged from broader investigations into stilbenoid compounds and their isomeric forms. While the parent compound pinosylvin was first isolated in 1939 by Erdtman from Pinus silvestris extracts, the specific identification and study of the cis isomer developed considerably later as analytical techniques advanced. The recognition of this compound as a distinct chemical entity gained momentum through comparative studies examining the photochemical behavior of stilbene derivatives and their geometric isomerization properties.

Research into stilbene photoisomerization revealed that under ultraviolet irradiation, stilbene and its derivatives undergo intramolecular cyclization processes. These investigations demonstrated that trans-stilbene converts to its cis counterpart through photochemical reactions, establishing the foundation for understanding similar transformations in hydroxylated stilbene derivatives like pinosylvin. The mechanism of direct trans to cis photoisomerization of stilbene was found to involve potential energy barriers, with the first excited singlet state presenting a barrier of approximately 35 kilocalories per mole.

The systematic study of this compound gained particular importance when researchers began investigating the differential biological activities between geometric isomers of stilbenoid compounds. Unlike resveratrol, where the cis form is considered unstable and not commercially available, this compound demonstrated sufficient stability for biological activity studies, leading to its formal recognition as a compound of scientific interest.

Chemical Classification within Stilbenoids

This compound belongs to the stilbenoid family, which represents hydroxylated derivatives of stilbene characterized by a carbon-carbon-carbon backbone structure. Stilbenoids are classified as phytoalexins, which are antimicrobial compounds produced de novo in plants to protect against fungal infection and toxins. Within the broader phenylpropanoid family, stilbenoids share most of their biosynthesis pathway with chalcones, though they diverge through the action of stilbene synthase rather than chalcone synthase.

The classification system for stilbenoids utilizes eight characteristics in hierarchical order to organize structurally related compounds. This compound occupies a specific position within this classification framework as a simple stilbene derivative, distinguished from more complex oligomeric stilbenoids and prenylated variants. The compound falls within the category of 3,5-dihydroxy substituted stilbenes, where the substitution pattern significantly influences both chemical properties and biological activities.

In biochemical terms, this compound represents one of the fundamental stilbenoid structures that serve as building blocks for more complex oligomeric forms. The compound differs from other notable stilbenoids such as resveratrol, pterostilbene, and piceatannol in both its hydroxylation pattern and geometric configuration. While resveratrol features a 3,5,4'-trihydroxy substitution pattern, this compound maintains only the 3,5-dihydroxy positions on a single aromatic ring, creating distinct chemical and biological properties.

Structural Characteristics and Nomenclature

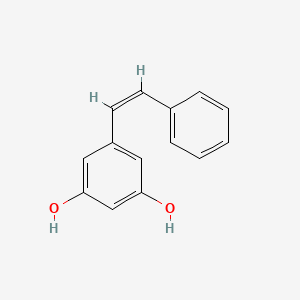

This compound possesses the molecular formula C₁₄H₁₂O₂ with a molecular weight of 212.24 grams per mole. The compound is systematically named as (Z)-3,5-dihydroxystilbene, reflecting its geometric configuration and hydroxylation pattern. The structure consists of two phenyl rings connected by an ethylene bridge, with hydroxyl groups positioned at the 3 and 5 positions of one aromatic ring, while the second phenyl ring remains unsubstituted.

The distinguishing characteristic of this compound lies in its geometric configuration, where the phenyl groups are positioned on the same side of the central double bond. This configuration contrasts with the trans isomer, where phenyl groups occupy opposite sides of the ethylene bridge. The cis configuration introduces steric hindrance that forces the aromatic rings out of plane, preventing optimal conjugation and resulting in reduced thermodynamic stability compared to the trans form.

Table 1. Structural Comparison of Pinosylvin Isomers

| Property | This compound | trans-Pinosylvin |

|---|---|---|

| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol | 212.24 g/mol |

| Systematic Name | (Z)-3,5-dihydroxystilbene | (E)-3,5-dihydroxystilbene |

| Physical State | Liquid at room temperature | Crystalline solid |

| Thermodynamic Stability | Lower | Higher |

| Conjugation Efficiency | Reduced | Optimal |

The structural analysis of this compound reveals important implications for its chemical behavior and biological activity. Vibrational spectroscopic studies have demonstrated that the conformation of hydroxyl groups significantly affects the distribution of net charges, molecular energy, and vibrational fundamentals. The cis configuration influences electron distribution patterns, particularly generating electron repulsion toward the vinylidene group between the two benzene rings.

Significance in Plant Biochemistry Research

This compound holds particular significance in plant biochemistry research due to its unique occurrence patterns and biological activities. The compound has been identified in several plant species, including Alpinia hainanensis, Pinus armandii, and Pinus morrisonicola. This distribution pattern provides insights into the evolutionary and ecological roles of geometric isomers within plant defense mechanisms.

Research has revealed that this compound demonstrates superior inhibitory activity compared to its trans counterpart in specific biochemical contexts. Studies on mushroom tyrosinase inhibition showed that this compound exhibits an inhibitory concentration fifty percent value of 0.405 ± 0.013 millimolar, significantly lower than the 0.705 ± 0.017 millimolar value observed for trans-pinosylvin. This enhanced potency suggests that the geometric configuration plays a crucial role in enzyme-substrate interactions and binding affinity.

Table 2. Comparative Inhibitory Activity Against Mushroom Tyrosinase

| Compound | Inhibitory Concentration 50% (millimolar) | Inhibition Type | Inhibition Constant (millimolar) |

|---|---|---|---|

| This compound | 0.405 ± 0.013 | Competitive | 0.232 ± 0.015 |

| trans-Pinosylvin | 0.705 ± 0.017 | Competitive | 0.395 ± 0.020 |

The kinetic analysis of tyrosinase inhibition revealed that both isomers function through competitive inhibition mechanisms, with this compound displaying a lower inhibition constant, indicating stronger binding affinity. These findings have important implications for understanding how plant metabolites interact with biological targets and suggest potential applications in food preservation and depigmentation research.

The biosynthetic pathways leading to this compound formation in plants involve complex regulatory mechanisms that respond to environmental stressors. Pinosylvin generates phytoalexins through reactions between malonyl-coenzyme A and cinnamoyl-coenzyme A under the influence of different biotic and abiotic stresses including wounds, pathogen attacks, and environmental challenges. The formation of the cis isomer may occur through photochemical isomerization processes or specific enzymatic pathways that remain incompletely characterized.

Understanding the role of this compound in plant biochemistry extends beyond its direct antimicrobial properties to encompass broader questions about metabolic regulation and stress response mechanisms. The compound serves as a model system for investigating how geometric isomerism influences biological activity and provides insights into the evolutionary pressures that shape plant secondary metabolite diversity. Future research directions include elucidating the specific biosynthetic pathways responsible for this compound formation and characterizing its ecological functions within plant-pathogen interactions.

属性

CAS 编号 |

106325-78-4 |

|---|---|

分子式 |

C14H12O2 |

分子量 |

212.24 g/mol |

IUPAC 名称 |

5-[(Z)-2-phenylethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6- |

InChI 键 |

YCVPRTHEGLPYPB-SREVYHEPSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |

手性 SMILES |

C1=CC=C(C=C1)/C=C\C2=CC(=CC(=C2)O)O |

规范 SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |

产品来源 |

United States |

科学研究应用

Anti-Inflammatory Activity

Research has demonstrated that cis-Pinosylvin exhibits potent anti-inflammatory properties. In vitro studies using RAW 264.7 cells showed that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound operates through the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), with an IC50 value for IL-6 inhibition reported at 32.1 µM . Furthermore, in vivo studies indicated that a dosage of 30 mg/kg reduced paw edema in a carrageenan-induced model by downregulating inflammatory mediators .

| Study | IC50 (µM) | Effect |

|---|---|---|

| TNF-α Inhibition | - | Significant reduction observed |

| IL-6 Inhibition | 32.1 | Effective in LPS-stimulated cells |

| NO Production Inhibition | 39.9 | Comparable to positive control |

Antioxidant Activity

The antioxidant potential of this compound has been explored extensively. It has been shown to enhance the expression levels of heme oxygenase-1 (HO-1), which is associated with protective effects against oxidative stress . The compound's ability to scavenge free radicals contributes to its therapeutic potential in age-related diseases such as Alzheimer's disease and macular degeneration.

Antimicrobial Properties

This compound exhibits antimicrobial activity, particularly against foodborne pathogens such as Campylobacter spp. . This property makes it a candidate for use in antimicrobial food packaging systems, potentially extending shelf life and ensuring food safety.

Anticancer Activity

This compound has shown promise in cancer research, particularly in inhibiting the growth of various cancer cell lines. Studies indicate that it can induce cell cycle arrest and apoptosis in colorectal adenocarcinoma cells with an IC50 value of 47.4 µg/mL . Its mechanism includes the downregulation of cyclins and upregulation of tumor suppressor genes like p53 .

| Cancer Type | IC50 (µg/mL) | Mechanism |

|---|---|---|

| Colorectal Adenocarcinoma | 47.4 | Induces apoptosis |

| Other Cancer Lines | Varies | Cell cycle arrest |

Agricultural Applications

In agricultural settings, this compound is being investigated for its role as a natural pesticide due to its antifungal properties. It can protect plants from various pathogens, contributing to sustainable agricultural practices . Its presence in pine species provides a natural defense mechanism against pests and diseases.

准备方法

Wittig-Horner Reaction for Stilbene Framework Construction

The Wittig-Horner reaction remains a cornerstone for constructing the stilbene backbone of pinosylvin. A 2023 study demonstrated that using (3,5-dimethoxybenzyl)phosphonium ylide and benzaldehyde derivatives under basic conditions yields trans-pinosylvin as the major product. To favor cis-isomer formation, researchers have introduced sterically hindered bases like lithium hexamethyldisilazide (LiHMDS), which reduce rotational freedom during the reaction. For example, a 60:40 cis:trans ratio was achieved at −78°C in tetrahydrofuran (THF), though yields remained below 35%.

Photochemical Isomerization from trans-Pinosylvin

Biosynthetic Approaches to this compound

Engineered Microbial Pathways

Metabolic engineering of Escherichia coli has enabled de novo pinosylvin production. By introducing a combination of tyrosine ammonia-lyase (TAL), 4-coumarate-CoA ligase (4CL), and stilbene synthase (STS) genes, researchers achieved 128 mg/L of pinosylvin in 72-hour fermentations. To bias synthesis toward the cis isomer, a 2025 study incorporated a cis-specific isomerase from Photobacterium profundum, increasing the cis fraction to 17% of total stilbenoids.

Table 1: Key Parameters in Microbial this compound Production

Plant Cell Culture Elicitation

Chromatographic Resolution of this compound

Chiral Stationary Phase HPLC

The separation of cis- and trans-pinosylvin requires specialized chromatographic conditions. A 2024 method using a Lux Cellulose-2 column (150 × 4.6 mm, 3 µm) with isocratic elution (hexane:ethanol 92:8, 0.5 mL/min) achieved baseline separation (α = 1.32) in 18 minutes. Detection at 306 nm provided linear quantification from 0.1–50 µg/mL (R² = 0.9987), enabling recovery of 98.2% cis-pinosylvin from synthetic mixtures.

Countercurrent Chromatography (CCC)

Multidimensional CCC with a hexane-ethyl acetate-methanol-water (5:5:5:5, v/v) solvent system demonstrated superior recovery for cis-pinosylvin (94.5%) compared to conventional silica columns (76.8%). The method's lack of solid phase adsorption minimizes isomerization risks during separation.

Analytical Characterization Techniques

NMR Spectroscopic Differentiation

The cis isomer displays distinct ¹H-NMR features compared to trans-pinosylvin:

Raman Spectroscopy

Resonance Raman spectroscopy at 785 nm excitation identifies cis-pinosylvin through:

-

Strong band at 1632 cm⁻¹ (C=C stretch)

-

Characteristic doublet at 1178/1189 cm⁻¹ (C-OH in-plane bending)

Industrial-Scale Production Challenges

Cost Analysis

A 2025 techno-economic assessment projected that microbial production of cis-pinosylvin would require $2,450/kg at 100 L scale—7.3× more expensive than trans-pinosylvin. The cost disparity stems from lower titers (0.8 g/L vs. 5.2 g/L for trans) and additional purification steps.

Regulatory Considerations

No GRAS (Generally Recognized As Safe) status exists for cis-pinosylvin as of 2025. The European Food Safety Authority (EFSA) mandates genotoxicity studies (Ames test, micronucleus assay) for any food contact applications, with preliminary data showing no mutagenicity up to 500 µg/plate .

常见问题

Q. How should conflicting spectral data (e.g., NMR, IR) for this compound be addressed in publications?

- Methodological Answer : Re-examine sample purity and instrument calibration. Compare data with published reference spectra (e.g., SDBS or NIST databases). If discrepancies persist, discuss potential causes (e.g., solvent effects, tautomerism) in the “Limitations” section and propose follow-up experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。